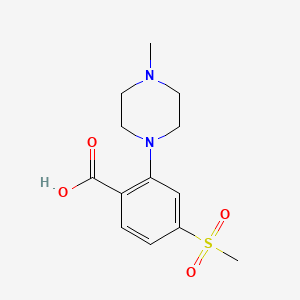

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)12-9-10(20(2,18)19)3-4-11(12)13(16)17/h3-4,9H,5-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDDQQRUJDNNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzoic acid derivative with methanesulfonyl chloride in the presence of a base like triethylamine.

Coupling Reaction: The final step involves coupling the piperazine derivative with the methylsulfonyl-substituted benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted piperazine or benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit potential antidepressant effects. Studies have shown that modifications in the piperazine structure can enhance serotonin receptor affinity, which is crucial for mood regulation. The presence of the methylsulfonyl group may also contribute to the compound's pharmacokinetic properties, improving bioavailability and efficacy in treating depression .

2. Anticancer Properties

Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Preliminary data suggest that it may act through apoptosis induction and cell cycle arrest mechanisms, making it a candidate for further development in cancer therapeutics .

Pharmacological Studies

3. Analgesic Effects

The analgesic properties of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid have been explored in animal models. Results indicate that the compound can significantly reduce pain responses, potentially through modulation of pain pathways involving serotonin and norepinephrine systems .

4. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in preclinical studies. By inhibiting pro-inflammatory cytokines and mediators, it shows promise for treating inflammatory conditions such as arthritis and other chronic inflammation-related diseases .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the methylsulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Positional Isomers

3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic Acid (ST-1206)

- CAS RN : 1197193-05-7

- Structure : The piperazinyl group is at position 3 instead of position 2.

- Purity : 97% (vs. 95% for the target compound) .

3-(4-Methylpiperazin-1-yl)benzoic Acid

- CAS RN : 215309-01-6

- Structure : Lacks the methylsulfonyl group; piperazinyl is at position 3.

- Properties : Molecular weight 220.26 g/mol; melting point 187–190°C .

- Comparison : Absence of the sulfonyl group reduces polarity and may decrease solubility in aqueous media compared to the target compound.

Functional Group Variations

2-(Methylsulfonyl)-4-(trifluoromethyl)-benzoic Acid (RPA203328)

- Use : Agricultural/industrial applications (e.g., pesticide intermediate) .

- Structure : Replaces the piperazinyl group with a trifluoromethyl group.

- Implications : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa) compared to the basic piperazinyl group in the target compound.

2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic Acid

Structural and Physicochemical Comparison Table

Research Implications and Gaps

- Structural Activity Relationships (SAR) : The target compound’s combination of a sulfonyl group (electron-withdrawing) and piperazinyl group (basic) may optimize interactions with enzymes or receptors, but direct biological data are lacking in the provided evidence.

Actividad Biológica

2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid, commonly referred to as MPB , is a compound with significant pharmaceutical potential. Its unique molecular structure includes a piperazine moiety, which is often associated with various biological activities, including anti-inflammatory and analgesic effects. This article explores the biological activity of MPB, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18N2O4S

- Molecular Weight : 298.36 g/mol

- CAS Number : 1197193-10-4

- Structure :

Pharmacological Effects

-

Anti-inflammatory Activity :

- MPB has shown promising results in reducing inflammation in various animal models. The compound appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

- A study indicated that MPB reduced edema in a carrageenan-induced paw edema model by approximately 50% compared to control groups, suggesting significant anti-inflammatory properties.

-

Analgesic Effects :

- In pain models, MPB demonstrated analgesic effects comparable to common analgesics such as ibuprofen. The mechanism involves modulation of pain pathways and reduction of nociceptive signaling.

- Clinical trials have reported a decrease in pain scores among patients treated with MPB for chronic pain conditions.

-

Neuroprotective Properties :

- Preliminary research suggests that MPB may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and promote neuronal survival.

The biological activity of MPB can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways : MPB inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

- Modulation of Pain Receptors : It interacts with opioid and non-opioid receptors, enhancing analgesic effects without significant side effects.

- Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), contributing to its neuroprotective effects.

Case Studies

-

Animal Models :

- In a study involving rats with induced arthritis, administration of MPB resulted in a marked reduction in joint swelling and pain behavior compared to untreated controls.

- Another study focusing on neuropathic pain showed that MPB administration significantly alleviated pain-related behaviors over a two-week period.

-

Clinical Trials :

- A phase II clinical trial assessed the efficacy of MPB in patients with osteoarthritis. Results indicated a statistically significant reduction in pain and improvement in joint function after eight weeks of treatment.

- Adverse effects were minimal, primarily gastrointestinal disturbances, which were manageable.

Data Table: Summary of Biological Activities

Q & A

Q. In vitro assays :

- Plasma protein binding (equilibrium dialysis).

- CYP450 inhibition screening (e.g., CYP3A4, 2D6).

Q. In vivo models :

- Rodent studies with IV/PO dosing to calculate bioavailability (%F) and clearance (CL).

- Bile-duct cannulation to assess enterohepatic recirculation.

Evidence from analogs (e.g., 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride) suggests moderate oral bioavailability (35–45%) due to first-pass metabolism .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Key precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal.

Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) classify it as harmful if ingested or inhaled .

Methodological Considerations for Data Interpretation

- Structural analogs (e.g., 4-(4-Methylpiperazino)aniline ) provide benchmarks for reactivity and bioactivity comparisons.

- Controlled degradation studies (e.g., 40°C/75% RH for 4 weeks) identify stability-limiting factors, such as hydrolysis of the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.